

Olfactory profile and aroma characteristics of methyl hexanoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl hexanoate

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The Olfactory Signature of Methyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hexanoate, a carboxylate ester with the molecular formula $C_7H_{14}O_2$, is a significant contributor to the aroma profile of numerous fruits and fermented products. This technical guide provides a comprehensive overview of its olfactory characteristics, physicochemical properties, and the analytical methodologies used for its evaluation. Detailed experimental protocols for sensory analysis and instrumental quantification are presented, alongside visual representations of key workflows and concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Olfactory Profile and Aroma Characteristics

Methyl hexanoate is characterized by a multifaceted and pleasant aroma profile. Its primary descriptors are fruity, sweet, and ethereal.[1][2][3] Many sources liken its scent to that of pineapple, with additional notes of apple, apricot, and tropical fruits.[2][4] Some evaluations also report subtle floral and green nuances, adding to its complexity.[5]

The overall olfactory perception is heavily influenced by the concentration of the compound. At levels above its odor threshold, it imparts a distinct and desirable fruity character. The tenacity

of its aroma is considered to be relatively poor.[4]

Physicochemical Properties

A summary of the key physicochemical properties of **methyl hexanoate** is provided in Table 1. This data is essential for understanding its volatility and behavior in various matrices.

Table 1: Physicochemical Properties of **Methyl Hexanoate**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O ₂	[4]
Molecular Weight	130.19 g/mol	[4]
CAS Number	106-70-7	[4]
Appearance	Colorless to pale yellow liquid	[4]
Odor Threshold	75 µg/kg	
Boiling Point	148-151 °C at 760 mmHg	[4]
Melting Point	-71 °C	[4]
Density	0.880 - 0.889 g/mL at 25 °C	[4]
Flash Point	113 °F (45 °C)	[4]
Solubility	Insoluble in water; soluble in alcohol, ether, and other organic solvents.	[4]

Natural Occurrence

Methyl hexanoate is a naturally occurring volatile compound found in a wide variety of fruits, vegetables, and beverages. Its presence contributes significantly to the characteristic aroma of these products. It has been identified in:

- Fruits: Pineapple, apple, apricot, strawberry, banana, guava, and various citrus fruits.[2][4]
- Vegetables: Tomato.

- Beverages: Wine and spirits.

Experimental Protocols

Sensory Evaluation

The sensory analysis of **methyl hexanoate** is critical for characterizing its aroma profile and determining its perceived intensity. A detailed protocol for conducting a sensory panel evaluation is outlined below.

4.1.1. Panelist Selection and Training

- Selection: Recruit 8-12 panelists with no known olfactory impairments. Panelists should be non-smokers and should not have consumed strongly flavored food or beverages for at least one hour prior to evaluation.
- Training:
 - Familiarize panelists with the basic principles of sensory evaluation.
 - Introduce a lexicon of aroma descriptors relevant to fruity and ester-like compounds (e.g., fruity, sweet, pineapple, apple, green, floral, chemical).
 - Conduct training sessions using reference standards of relevant aroma compounds to ensure panelists can reliably identify and scale the intensity of different notes.

4.1.2. Sample Preparation and Presentation

- Prepare a series of dilutions of **methyl hexanoate** in an odorless solvent (e.g., mineral oil or deionized water with a neutral surfactant).
- Present samples in standardized, capped, and coded glass vials to prevent bias.
- Maintain a consistent sample volume and temperature across all evaluations.
- Provide panelists with an odorless reference (the solvent alone) for comparison.

4.1.3. Evaluation Procedure

- Instruct panelists to assess the aroma of each sample by removing the cap and sniffing gently.
- Panelists should rate the intensity of predefined aroma attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
- Provide water and unsalted crackers for palate cleansing between samples.
- Randomize the order of sample presentation for each panelist to minimize order effects.

4.1.4. Data Analysis

- Collect and compile the intensity ratings from all panelists.
- Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences in aroma attributes between samples.
- Visualize the results using spider web plots or bar charts to represent the sensory profile.

Sensory Evaluation Workflow Diagram

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC-O and GC-MS are powerful techniques for separating, identifying, and quantifying volatile compounds like **methyl hexanoate**.

4.2.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.

- Place a known amount of the sample (e.g., fruit puree, beverage) into a headspace vial.
- Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

- Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
- Expose a SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
- Retract the fiber and introduce it into the GC injection port for thermal desorption.

4.2.2. GC-O and GC-MS Instrumental Conditions

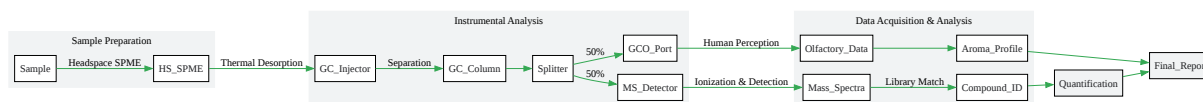
Table 2: Example GC-O and GC-MS Parameters for **Methyl Hexanoate** Analysis

Parameter	GC-O Condition	GC-MS Condition
Column	HP-INNOWax (60 m x 0.25 mm, 0.25 µm) or DB-5 (30 m x 0.25 mm, 0.25 µm)	DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp.	250 °C	250 °C
Carrier Gas	Helium	Helium
Flow Rate	1.0 - 1.5 mL/min	1.0 - 1.5 mL/min
Oven Program	40 °C (hold 2 min), ramp to 230 °C at 5 °C/min, hold 5 min	40 °C (hold 2 min), ramp to 250 °C at 8 °C/min, hold 10 min
GC-O Sniffing Port	Heated to 230 °C, humidified air added at 30 mL/min	-
MS Ion Source	-	Electron Ionization (EI) at 70 eV
MS Mass Range	-	35-350 amu

4.2.3. Data Analysis

- GC-O: Trained assessors sniff the effluent from the sniffing port and record the retention time and aroma description of each detected odor. The intensity can also be rated.

- GC-MS: The mass spectrometer provides a mass spectrum for each eluting compound, which can be compared to a library (e.g., NIST) for identification. Quantification is achieved by integrating the peak area of a characteristic ion.



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GC-O / GC-MS Analysis Workflow

Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a crucial concept for understanding the contribution of a specific aroma compound to the overall scent of a product. It is a calculated value that relates the concentration of a compound to its odor threshold.

$$\text{OAV} = \text{Concentration} / \text{Odor Threshold}$$

A compound is considered to be a significant contributor to the aroma of a product when its OAV is greater than 1.

Odor Activity Value (OAV) Concept

Conclusion

Methyl hexanoate is a key aroma compound with a desirable fruity and sweet olfactory profile. A thorough understanding of its characteristics and the application of robust sensory and instrumental analysis techniques are essential for its effective utilization in research, product development, and quality control. The methodologies and data presented in this guide provide a solid foundation for professionals working with this important flavor and fragrance ingredient.

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- To cite this document: BenchChem. [Olfactory profile and aroma characteristics of methyl hexanoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129759#olfactory-profile-and-aroma-characteristics-of-methyl-hexanoate]

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